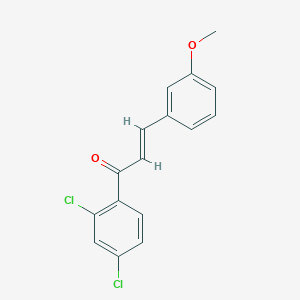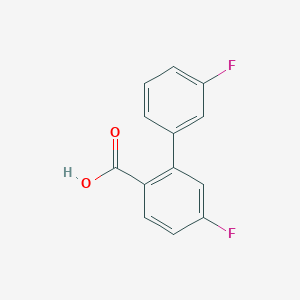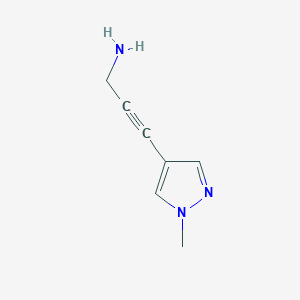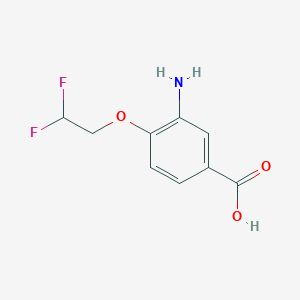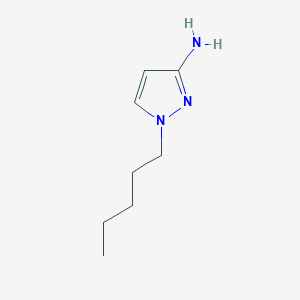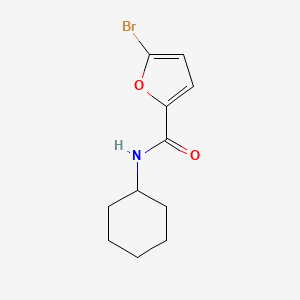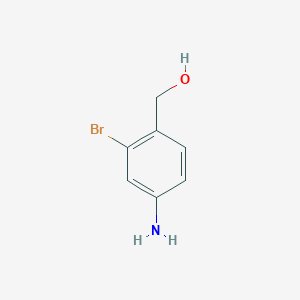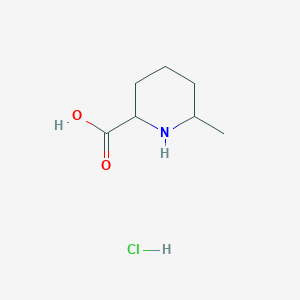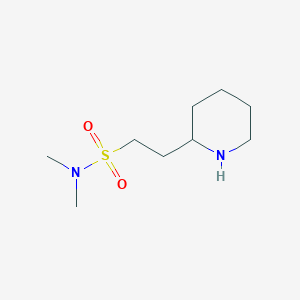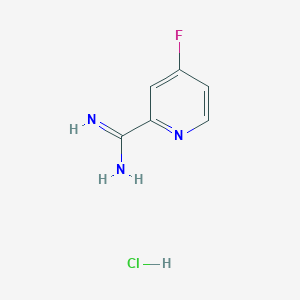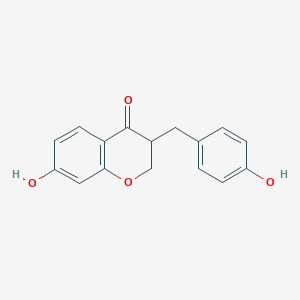
7,4'-Dihydroxyhomoisoflavanone
描述
7,4’-Dihydroxyhomoisoflavanone is a naturally occurring homoisoflavanone, a subclass of flavonoids. This compound is primarily isolated from the rhizomes of Anemarrhena asphodeloides, a plant known for its medicinal properties . Homoisoflavanones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
作用机制
Target of Action
7,4’-Dihydroxyhomoisoflavanone is a natural compound that exhibits potent antibacterial properties . Its primary targets are bacterial organisms, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are common causes of various infections, and MRSA is known for its resistance to many antibiotics.
Mode of Action
It is known that many flavonoids, the class of compounds to which 7,4’-dihydroxyhomoisoflavanone belongs, interfere with bacterial cell functions, leading to their death
Biochemical Pathways
Flavonoids are known to affect multiple biochemical pathways in bacteria, leading to their death . These may include disruption of bacterial cell wall synthesis, inhibition of bacterial enzymes, and interference with bacterial DNA replication .
Pharmacokinetics
Flavonoids in general are known to have variable bioavailability due to factors such as their metabolism in the liver and their interaction with the gut microbiota .
Result of Action
The primary result of the action of 7,4’-Dihydroxyhomoisoflavanone is the inhibition of bacterial growth, particularly of Staphylococcus aureus and MRSA . This leads to a decrease in the severity of infections caused by these bacteria.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7,4’-Dihydroxyhomoisoflavanone. For example, the presence of other compounds in the environment can affect its absorption and metabolism, thereby influencing its bioavailability . Additionally, the pH and temperature of the environment can affect the stability of 7,4’-Dihydroxyhomoisoflavanone.
生化分析
Biochemical Properties
7,4’-Dihydroxyhomoisoflavanone is a natural antioxidant . It has the ability to scavenge ABTS radicals, with an IC50 of 0.22 mg/mL This suggests that it can interact with enzymes, proteins, and other biomolecules involved in oxidative stress responses
Cellular Effects
Its antioxidant properties suggest that it could influence cell function by protecting cells from oxidative damage This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an antioxidant, it likely exerts its effects at the molecular level by neutralizing free radicals and preventing oxidative damage This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,4’-Dihydroxyhomoisoflavanone involves several steps, starting from the appropriate precursors. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with 2-hydroxyacetophenone under basic conditions to form the chalcone intermediate. This intermediate undergoes cyclization and reduction to yield the desired homoisoflavanone .
Industrial Production Methods: Industrial production of 7,4’-Dihydroxyhomoisoflavanone typically involves extraction from natural sources such as Anemarrhena asphodeloides. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .
化学反应分析
Types of Reactions: 7,4’-Dihydroxyhomoisoflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of esters, ethers, and other substituted derivatives.
科学研究应用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential anticancer and anti-diabetic activities.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals .
相似化合物的比较
7,4’-Dihydroxyhomoisoflavanone can be compared with other similar compounds such as:
- Dihydrobonducellin
- 3-Deoxysappanone B
- 4-Demethyl-3,9-dihydroeucomin
- 3,9-Dihydroeucomin
- Loureiriol
Uniqueness: 7,4’-Dihydroxyhomoisoflavanone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and chemical reactivity .
属性
IUPAC Name |
7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-6,8,11,17-18H,7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLNMWDNUQXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B3087873.png)
